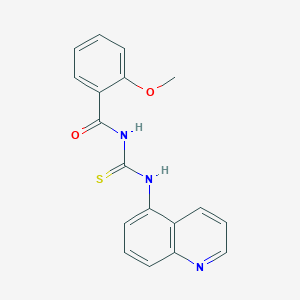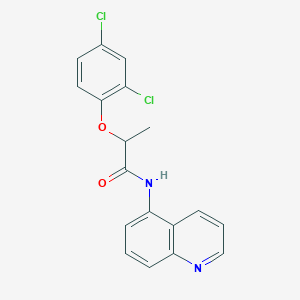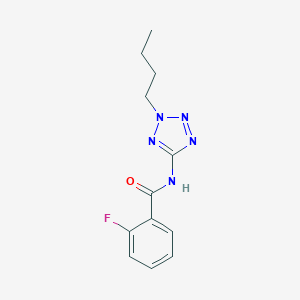![molecular formula C22H16N2O3S B278349 N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B278349.png)
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide, also known as BIBX1382, is a chemical compound that has been extensively studied for its potential use in cancer treatment. This compound belongs to a class of molecules called tyrosine kinase inhibitors, which have been shown to be effective in targeting cancer cells.
Mécanisme D'action
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide works by binding to the ATP-binding site of the EGFR, which prevents the receptor from activating downstream signaling pathways that are necessary for the growth and survival of cancer cells. This inhibition of EGFR activity leads to decreased cell proliferation and increased cell death in cancer cells.
Biochemical and Physiological Effects
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide has been shown to have significant effects on cancer cell growth and survival. It has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell migration and invasion. In addition, N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide has been shown to reduce the expression of genes that are involved in cancer cell proliferation and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide in lab experiments is that it has a well-defined mechanism of action, which makes it easier to study its effects on cancer cells. In addition, N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide has been shown to be effective in inhibiting the growth of a wide range of cancer cell types.
One limitation of using N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide in lab experiments is that it can be difficult to obtain in large quantities, which can limit its use in certain types of experiments. In addition, N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide can be expensive to synthesize, which can also limit its use in some labs.
Orientations Futures
There are several potential future directions for research on N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide. One area of research could focus on developing more efficient synthesis methods for this compound, which could make it more widely available for use in lab experiments.
Another area of research could focus on identifying the specific types of cancer cells that are most responsive to N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide treatment. This could help to identify patients who are most likely to benefit from this type of treatment.
Finally, future research could focus on developing combination therapies that incorporate N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide with other cancer treatments, such as chemotherapy or radiation therapy. This could help to improve the overall effectiveness of cancer treatment and reduce the risk of cancer recurrence.
Méthodes De Synthèse
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide involves several steps, including the reaction of 2-methyl-3-nitroaniline with 2-mercaptobenzothiazole to form 3-(2-methylphenyl)-1,3-benzothiazol-2-amine. This intermediate is then reacted with 1,3-benzodioxole-5-carboxylic acid to form the final product, N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide.
Applications De Recherche Scientifique
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR), which is often overexpressed in cancer cells. By inhibiting this receptor, N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide can prevent the growth and proliferation of cancer cells.
Propriétés
Formule moléculaire |
C22H16N2O3S |
|---|---|
Poids moléculaire |
388.4 g/mol |
Nom IUPAC |
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C22H16N2O3S/c1-13-15(22-24-17-6-2-3-8-20(17)28-22)5-4-7-16(13)23-21(25)14-9-10-18-19(11-14)27-12-26-18/h2-11H,12H2,1H3,(H,23,25) |
Clé InChI |
VCBZVDHRGGGNJV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC3=C(C=C2)OCO3)C4=NC5=CC=CC=C5S4 |
SMILES canonique |
CC1=C(C=CC=C1NC(=O)C2=CC3=C(C=C2)OCO3)C4=NC5=CC=CC=C5S4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]propanamide](/img/structure/B278266.png)



![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B278271.png)
![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B278274.png)
![2-(2-chlorophenoxy)-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278276.png)
![3-fluoro-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278277.png)
![N-{[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B278279.png)

![3,4-dimethyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278281.png)
![2,6-dimethoxy-N-{[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}benzamide](/img/structure/B278282.png)
![5-(2,4-dichlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B278290.png)
![5-(4-chlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B278291.png)